molecular formula C13H13BrN2O2 B1440072 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 1184212-09-6

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B1440072
CAS No.: 1184212-09-6
M. Wt: 309.16 g/mol
InChI Key: HPKKZQBEXGIHLV-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a hydroxyphenylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of Hydroxyphenylmethyl Group: The hydroxyphenylmethyl group can be introduced through a reaction between a hydroxybenzaldehyde and a suitable methylating agent.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
  • 4-chloro-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
  • 4-fluoro-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Uniqueness

The presence of the bromine atom at the 4-position of the pyrrole ring in this compound imparts unique chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKZQBEXGIHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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